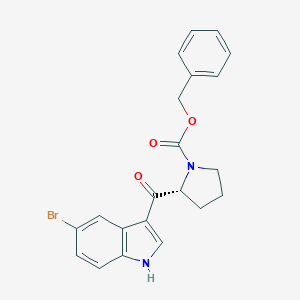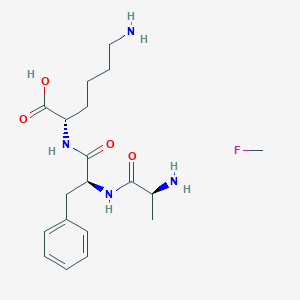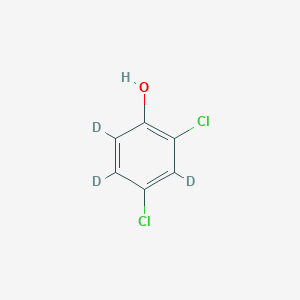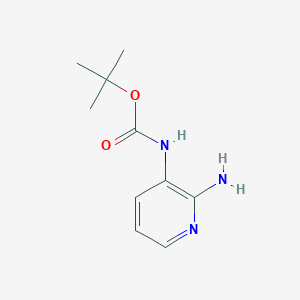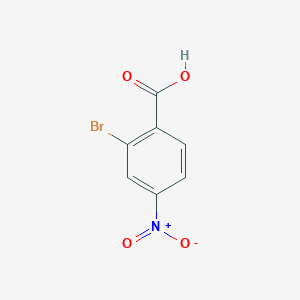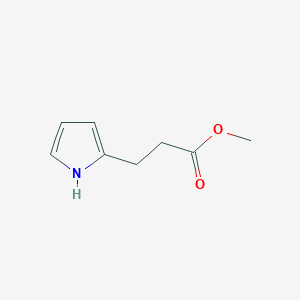
Methyl 3-(1H-pyrrol-2-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 3-(1H-pyrrol-2-yl)propanoate often involves multi-step chemical processes. For example, 3-(Pyrrole-2′-carboxamido)propanoic acid, a related compound, was synthesized from the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole followed by saponification and acidation with an 85.4% yield. The synthesis processes are crucial for the preparation of these compounds for further studies (Zeng, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction methods. For instance, the crystal structure of 3-(pyrrole-2?-carboxamido)propanoic acid was determined, revealing important details about its molecular geometry and the arrangement of atoms within the crystal lattice (Zeng, 2005).
Scientific Research Applications
Organic Chemistry
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is a heterocyclic building block . It’s used in the synthesis of other compounds .
Application
This compound is often used in the synthesis of other complex organic compounds. For example, it has been used in the synthesis of "N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine" and "2-(2-methyl-1H-pyrrol-3-yl)-2…" .
Methods of Application
The specific methods of application or experimental procedures can vary depending on the specific synthesis being performed. For example, in one synthesis, a reaction mixture was stirred for 10 minutes, then methyl vinyl ketone was added dropwise within 20 minutes with continued vigorous stirring .
Results or Outcomes
Flame Retardants
3-one derivatives, which can be synthesized from “Methyl 3-(1H-pyrrol-2-yl)propanoate”, are actively used as flame retardants . Flame retardants are materials that inhibit or resist the spread of fire.
Results or Outcomes
Ligands for Metal Complex Nanocatalysts
“Methyl 3-(1H-pyrrol-2-yl)propanoate” can also be used to design ligands for metal complex nanocatalysts .
Results or Outcomes
Organic Synthesis
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is often used as a building block in organic synthesis .
Application
This compound is used to prepare other complex organic compounds. For example, it has been used in the preparation of Cu (II) and Co (II) metal complexes .
Results or Outcomes
Life Sciences
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is also used in various applications in the field of life sciences .
Safety And Hazards
properties
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-pyrrol-2-yl)propanoate | |
CAS RN |
69917-80-2 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

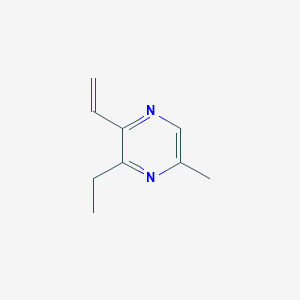
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
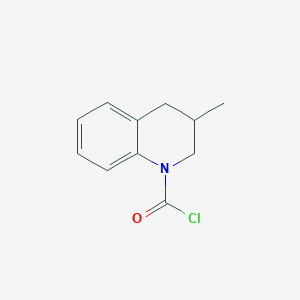
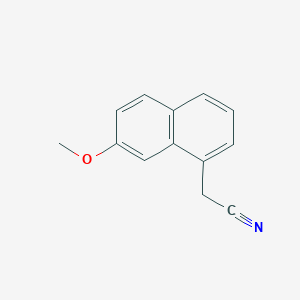

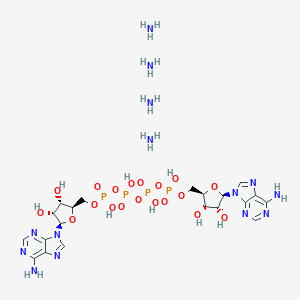
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
